(R)-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of ®-tert-butanesulfinamide as a chiral auxiliary. The reaction proceeds through the formation of a sulfinimine intermediate, which is then subjected to nucleophilic addition with a suitable electrophile to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a benzyl group. This combination of structural features imparts distinct pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl (3R)-3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-7-13-8-10-17(11-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3/t13-/m1/s1 |
InChI Key |
PHUDFCQKHXWZDT-CYBMUJFWSA-N |
Isomeric SMILES |
CNCC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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